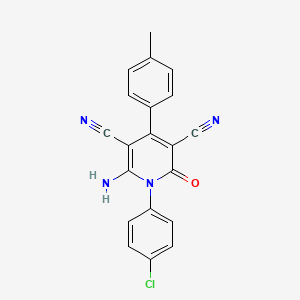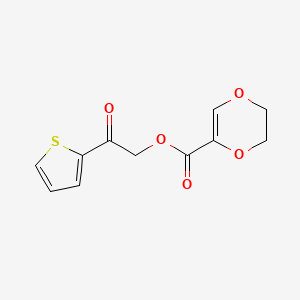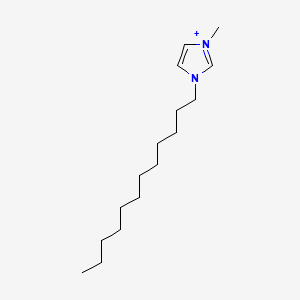
Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)-
概要
説明
Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is a cyclic amine compound with a five-membered ring structure. It is also known as 1,4-diazacycloheptane and is composed of two nitrogen atoms and five carbon atoms. Piperazine is an important industrial chemical used in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is also used as a corrosion inhibitor, a lubricant, and a plasticizer. In recent years, piperazine has become increasingly popular as a research tool in the fields of biochemistry and physiology.
科学的研究の応用
Piperazine Derivatives in Therapeutic Uses
Piperazine derivatives are significant in the rational design of drugs, being part of numerous well-known drugs with a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. This versatility suggests piperazine's broad potential in pharmacotherapy, with recommendations for further therapeutic investigations on this motif to design molecules for various diseases (Rathi et al., 2016).
Piperazine-based Anti-mycobacterial Compounds
Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine's Role in Antidepressant Development
A significant observation in the development of antidepressants is the presence of a piperazine substructure in most marketed antidepressants. This is attributed to its favorable CNS pharmacokinetic profile, with piperazine playing a critical role in the specific binding conformations of these agents. The review discusses the significance of the piperazine moiety in novel antidepressant development, including SAR studies, highlighting piperazine-based therapeutic agents in clinical testing for depression (Kumar et al., 2021).
Piperazine in Biological and Pharmacological Applications
Piperazine's broad range of activities is evident in many potent biologically active compounds, showing efficacy in antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. This review focuses on various biological activities related to piperazine and its derivatives, underscoring the potential for the development of novel pharmacotherapies (Verma & Kumar, 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-(Dibenzosuberyl)piperazine is the 5-hydroxytryptamine (serotonin, 5-HT) 1A receptor (5-HT1AR) . This receptor plays a crucial role in the serotonin system, which is involved in numerous physiological processes and neuropsychiatric disorders.
Mode of Action
1-(Dibenzosuberyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound is involved in the 5-HT1AR/BDNF/PKA pathway . The expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed, and it was found that the expression of 5-HT1AR, BDNF, and PKA in the model group was reduced compared to that of the control group, and 1-(Dibenzosuberyl)piperazine could reverse this phenomenon .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The compound has shown potential antidepressant activity . It significantly increased the 5-HT level and had the best affinity with 5-HT1AR . It also reversed the reduced expression of 5-HT1AR, BDNF, and PKA in the model group .
生化学分析
Biochemical Properties
Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to various biochemical outcomes .
Cellular Effects
The effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- on cells are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects downstream biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in cellular metabolism and gene expression . The stability of the compound in various experimental conditions also plays a role in its observed effects.
Dosage Effects in Animal Models
The effects of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity . Exceeding this range can result in detrimental effects on the health and function of the animals.
Metabolic Pathways
Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and safety.
Subcellular Localization
The subcellular localization of Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21/h1-8,19-20H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBCLUYDTRHKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219214 | |
| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69159-50-8 | |
| Record name | 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69159-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69159-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[1-(dimethylamino)ethyl]-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1224273.png)

![1-(4-Morpholinyl)-2-[2-(phenylmethylthio)-1-benzimidazolyl]ethanone](/img/structure/B1224275.png)
![[4-(4-Fluorophenyl)-1-piperazinyl]-(2-methyl-3-pyrazolyl)methanone](/img/structure/B1224276.png)
![4-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]benzamide](/img/structure/B1224277.png)
![Diethyl 3-methyl-5-[[2-(pyridin-2-ylmethylamino)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B1224280.png)


![2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B1224286.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224287.png)

![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B1224295.png)
![1-[1-Ethyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224296.png)
![5-[[4-(4-Morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224297.png)